![molecular formula C12H16N2O4S B2424000 N-cyclohexyl-4-nitrobenzenesulfonamide CAS No. 52374-26-2](/img/structure/B2424000.png)
N-cyclohexyl-4-nitrobenzenesulfonamide
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Overview
Description
N-cyclohexyl-4-nitrobenzenesulfonamide (NCNB) is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 .
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group. The sulfonamide group is further substituted with a cyclohexyl group.Scientific Research Applications
1. Versatile Means for Preparation of Secondary Amines and Protection of Amines
N-cyclohexyl-4-nitrobenzenesulfonamide and related compounds like 2- and 4-nitrobenzenesulfonamides are used in the preparation of secondary amines. They undergo smooth alkylation, and can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
2. Bacterial Biofilm Inhibition and Cytotoxicity Studies
These sulfonamides are investigated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives have shown suitable inhibitory action and docile cytotoxicity, making them potential candidates for therapeutic applications (Abbasi et al., 2020).
3. Application in Solid-Phase Synthesis
Nitrobenzenesulfonamides, including N-cyclohexyl-4-nitrobenzenesulfonamide, are valuable in solid-phase synthesis. They serve as intermediates in various chemical transformations and can yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
4. Use in Amine Synthesis and Protecting Strategy
These compounds are effective in amine synthesis and as a protecting group. They can be alkylated and arylated under various conditions, showing versatility in synthetic chemistry (Schmidt, Stokes, Davies, & Roberts, 2017).
5. Synthesis of Secondary Amines and Diamines
Nitrobenzenesulfonamides are pivotal in the preparation of secondary amines and diamines, providing a practical method for these syntheses. They can be alkylated to yield N, N-disubstituted sulfonamides in excellent yields (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).
6. Analytical Applications
N-cyclohexyl-4-nitrobenzenesulfonamide and related compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been used in analytical applications, particularly as oxidizing titrants in various chemical analyses (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRPMQHGXXEMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-nitrobenzenesulfonamide |
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